molecular formula C16H15N3S B14121937 5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine CAS No. 929338-89-6

5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B14121937
CAS No.: 929338-89-6
M. Wt: 281.4 g/mol
InChI Key: UAKBTADAHSCCJR-UHFFFAOYSA-N
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Description

5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 1,3,4-thiadiazole. This intermediate is then reacted with phenethylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and thiadiazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-N-(2-phenylethyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a thiadiazole ring.

    N-(2-phenylethyl)-5-phenyl-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

929338-89-6

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

5-phenyl-N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H15N3S/c1-3-7-13(8-4-1)11-12-17-16-19-18-15(20-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)

InChI Key

UAKBTADAHSCCJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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